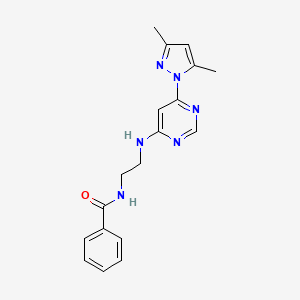

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazol-1-yl group and at the 4-position with an ethylamino-benzamide moiety. The pyrimidine scaffold provides a rigid aromatic platform, while the pyrazolyl and benzamide groups introduce steric bulk and hydrogen-bonding capabilities. Such structural features are common in medicinal chemistry for targeting enzymes or receptors with aromatic binding pockets.

Propriétés

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-10-14(2)24(23-13)17-11-16(21-12-22-17)19-8-9-20-18(25)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXXCXFXLAVHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a pyrazole ring, have been known to interact with a variety of biological targets.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function.

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in significant downstream effects.

Pharmacokinetics

The compound’s solubility and other physical properties can be inferred from similar compounds.

Result of Action

Pyrazole derivatives have been reported to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs highlight key variations in heterocyclic cores, substituents, and physicochemical properties. Below is a systematic analysis of three closely related molecules:

Structural and Functional Group Comparisons

Key Observations

Core Heterocycle: The target compound and the analog share a pyrimidine core, which is electron-deficient and favors π-π stacking interactions.

Substituent Variations :

- Position 4 :

- The target’s benzamide group offers moderate lipophilicity, suitable for membrane permeability.

- The compound replaces benzamide with a methylpiperazinyl-acetamide group, enhancing solubility due to the piperazine’s basicity and hydrophilicity .

- The compound substitutes benzamide with 4-ethoxybenzamide, introducing an ether group that may improve aqueous solubility .

- Position 2 :

- The compound incorporates a 2-furyl group, which could enhance aromatic interactions or steric hindrance in binding pockets .

Molecular Weight and Drug-Likeness: The target compound (~374 g/mol) and the analog (380.44 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.